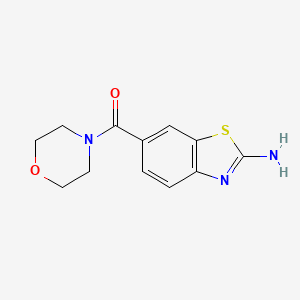

(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone

Description

Properties

IUPAC Name |

(2-amino-1,3-benzothiazol-6-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c13-12-14-9-2-1-8(7-10(9)18-12)11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMGZDOJDNJHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2)N=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351105 | |

| Record name | (2-aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328285-82-1 | |

| Record name | (2-aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase Synthesis via Cyclization of Thiourea Intermediates

This method leverages resin-bound reagents to construct the benzothiazole core, enabling efficient diversification.

Procedure :

- Resin Preparation : Carboxy-polystyrene resin (0.96 mmol/g load) is treated with N,N-dimethylformamide (DMF) and anilines to form N-acyl, N'–phenyl-thioureas.

- Cyclization : Thioureas undergo bromine-mediated cyclization in acetic acid to form 2-acylaminobenzothiazoles. Bromine (6 equivalents) is added, and the mixture is stirred overnight.

- Functionalization : Post-cyclization, the morpholinyl ketone group is introduced via palladium-catalyzed coupling or nucleophilic substitution.

Key Data :

Advantages : Traceless cleavage from the resin allows for library generation. Disadvantages include limited scalability and dependency on high-purity reagents.

Direct Cyclization with Morpholinyl Precursors

This approach integrates the morpholinyl group during benzothiazole ring formation.

Procedure :

- Starting Material : Methyl 4-amino-3-morpholinobenzoate is treated with KSCN and Br₂ in acetic acid. The reaction proceeds via thiocyanate intermediates, forming the benzothiazole core with morpholinyl substitution.

- Neutralization : The crude product is neutralized with NaOH (pH 8) and purified via column chromatography.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | KSCN, Br₂, glacial acetic acid, 22°C | 29 | |

| Purification | Silica gel, CH₂Cl₂/MeOH (20:1) | >99% |

Challenges : Regioselectivity is critical, as the morpholinyl group must occupy position 6. The method achieves this via pre-arranged substituent placement in the starting material.

Post-Cyclization Halogenation and Substitution

This strategy involves functionalizing the benzothiazole core after cyclization.

Procedure :

- Benzothiazole Synthesis : 2-Aminobenzothiazole is synthesized via bromine/KSCN cyclization.

- Halogenation : Position 6 is halogenated (e.g., brominated) using electrophilic substitution.

- Nucleophilic Substitution : Morpholine displaces the halogen under basic conditions (e.g., K₂CO₃, DMF).

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzothiazole Formation | Aniline, KSCN, Br₂, acetic acid | 50–70 | |

| Halogenation | Br₂, FeCl₃, RT | 60–80 | |

| Substitution | Morpholine, K₂CO₃, DMF, 100°C | 55–90 |

Limitations : Halogenation requires precise control to avoid over-substitution. The amino group at position 2 may compete for electrophilic attack.

Palladium-Catalyzed Cross-Coupling

This method enables direct attachment of the morpholinyl group via transition-metal catalysis.

Procedure :

- Bromination : 2-Aminobenzothiazole undergoes bromination at position 6.

- Coupling : Pd₂(dba)₃ and XPhos ligand facilitate coupling with morpholine under microwave irradiation.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 70–85 | |

| Coupling | Pd₂(dba)₃, XPhos, DMF, 160°C (MW) | 50–100 |

Advantages : High efficiency and scalability. Challenges include catalyst cost and sensitivity to impurities.

Friedel-Crafts Acylation

This approach introduces the morpholinyl ketone via electrophilic aromatic substitution.

Procedure :

- Acetyl Chloride Synthesis : Morpholinyl acetyl chloride is prepared.

- Friedel-Crafts Reaction : The benzothiazole core undergoes acylation in the presence of AlCl₃.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Morpholinyl acetyl chloride, AlCl₃, CH₂Cl₂ | 40–60 |

Drawbacks : Low yields due to steric hindrance and competing side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Purity (%) | Key Reference |

|---|---|---|---|---|

| Solid-Phase Synthesis | 50–63 | Moderate | >95 | |

| Direct Cyclization | 29 | Low | >99 | |

| Post-Cyclization | 55–90 | High | 90–95 | |

| Cross-Coupling | 50–100 | High | 95–99 |

Critical Challenges and Solutions

Chemical Reactions Analysis

(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Overview

(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone is a compound that has shown promise in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines a benzothiazole moiety with a morpholine ring, allows for diverse interactions with biological targets.

Antiviral Activity

One of the most notable applications of (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone is in the development of inhibitors for viral proteases, particularly HIV-1 protease. Research indicates that compounds featuring benzothiazole derivatives exhibit potent inhibitory effects against HIV-1 protease, which is crucial for viral replication. For instance, studies have demonstrated that certain derivatives containing this compound can achieve enzyme inhibition constants (K_i) as low as 2 pM and IC_50 values in the nanomolar range, indicating strong antiviral activity against resistant strains of HIV .

Anti-Tubercular Properties

Recent advancements have highlighted the potential of benzothiazole-based compounds, including (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone, in combating tuberculosis (TB). These compounds have shown promising in vitro and in vivo activities against Mycobacterium tuberculosis, suggesting their potential as new therapeutic agents for multidrug-resistant TB .

Cosmetic Formulations

The compound may also find applications in cosmetic formulations due to its potential skin benefits. Research indicates that benzothiazole derivatives can enhance skin penetration and bioavailability of active ingredients, making them suitable for topical formulations aimed at improving skin health and appearance .

Data Tables

| Application Area | Specific Use Case | Observed Effectiveness |

|---|---|---|

| Antiviral Activity | HIV-1 Protease Inhibitor | K_i = 2 pM; IC_50 = 0.3 nM |

| Anti-Tubercular Properties | Inhibition of Mycobacterium tuberculosis | Significant in vitro activity |

| Cosmetic Formulations | Skin penetration enhancement | Improved efficacy of active ingredients |

Case Study 1: HIV-1 Protease Inhibition

In a study focused on designing potent inhibitors for HIV-1 protease, researchers synthesized a series of compounds based on (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone. The results indicated that these inhibitors not only bound effectively to the protease but also exhibited strong antiviral properties against various strains, including multidrug-resistant variants. The structural analysis through X-ray crystallography provided insights into the binding interactions, confirming the role of hydrogen bonds and hydrophobic interactions in enhancing potency .

Case Study 2: Anti-Tubercular Activity

A recent investigation into new anti-tubercular agents included derivatives of (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone. The study assessed both in vitro and in vivo efficacy against Mycobacterium tuberculosis, revealing that these compounds could significantly reduce bacterial load in infected models. This highlights their potential as effective treatments for drug-resistant TB strains .

Mechanism of Action

The mechanism of action of (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and function . The exact pathways and targets depend on the context of its use in research .

Comparison with Similar Compounds

Key Structural Analogues

The compound 2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide (CAS: 333421-22-0) shares the same molecular weight (263.32 g/mol) and formula (C₁₂H₁₃N₃O₂S) as (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone but differs in substituent groups and core heterocycles . Below is a comparative table:

| Property | (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone | 2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide |

|---|---|---|

| Core Heterocycle | Benzothiazole | Thiazole |

| Substituents | 2-Amino, 6-morpholin-4-yl-methanone | 2-Amino-thiazol-4-yl, N-(2-methoxy-phenyl) acetamide |

| CAS Number | 328285-82-1 | 333421-22-0 |

| Functional Groups | Amine, morpholine, ketone | Amine, methoxy, acetamide |

Structural and Functional Implications

Benzothiazoles are often associated with improved bioavailability and binding affinity in drug design .

In contrast, the methoxy-phenyl-acetamide substituent in the analogue offers hydrogen-bonding capabilities via the acetamide carbonyl and methoxy oxygen, which may influence receptor interactions .

Pharmacokinetic Considerations :

- Morpholine derivatives are frequently used to optimize metabolic stability and blood-brain barrier penetration. The acetamide group in the analogue may confer different metabolic pathways, such as hydrolysis susceptibility, compared to the more rigid morpholine-ketone linkage .

Research Findings and Limitations

- Target Compound : Likely prioritized for CNS-targeted therapies due to morpholine’s solubility and penetration properties.

- Analogue : The methoxy-phenyl-acetamide group may favor peripheral target engagement, such as anti-inflammatory or antimicrobial activity.

Crystallographic Insights: Structural studies of such compounds often employ programs like SHELXL for small-molecule refinement .

Biological Activity

(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₃N₃O₂S

- Molecular Weight : 263.32 g/mol

- CAS Number : 328285-82-1

The biological activity of (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to exhibit:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, influencing metabolic pathways. For instance, it may inhibit liver alcohol dehydrogenase, affecting alcohol metabolism and potentially providing therapeutic benefits in conditions related to alcohol consumption .

- Antimicrobial Activity : Research indicates that derivatives of this compound possess significant antimicrobial properties, making them potential candidates for treating bacterial infections .

- Anticancer Properties : Studies have highlighted the compound's ability to induce apoptosis in cancer cells, suggesting its role as a potential anticancer agent .

Biological Activity Overview

The biological activities of (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone can be summarized in the following table:

Antimicrobial Activity

A study demonstrated that (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone derivatives showed promising results against ESKAPE pathogens, which are notorious for their multidrug resistance. The compound's effectiveness was attributed to its ability to inhibit DNA gyrase B, a critical enzyme for bacterial DNA replication .

Anticancer Effects

In vitro studies have reported that this compound induces significant cytotoxicity in various cancer cell lines, including breast and colon cancers. The mechanism involves the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins .

Research Findings

Recent research has focused on synthesizing new derivatives of (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone to enhance its biological activity and selectivity. For example:

- Synthesis of Derivatives : Various synthetic routes have been explored to modify the structure of the compound, resulting in increased potency against specific targets .

- In Vivo Studies : Animal model studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of these derivatives in real biological systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Benzothiazole Core Formation : Condensation of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions (e.g., H₂SO₄ catalysis).

Morpholine Incorporation : Use nucleophilic acyl substitution or amide coupling (e.g., EDC/HOBt) to attach the morpholine moiety.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For crystallographic validation, use SHELX-based refinement (e.g., SHELXL for small-molecule X-ray diffraction) .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : -NMR (DMSO-d₆ or CDCl₃) to identify aromatic protons (δ 6.8–8.2 ppm) and morpholine protons (δ 3.4–3.7 ppm).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (SHELXD for phase solution, SHELXL for refinement) .

- Purity Assessment :

- HPLC : Use a reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus) with UV detection at 254 nm.

- Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages (±0.3% tolerance).

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., benzothiazoles as kinase inhibitors or antimicrobial agents):

- Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., EGFR or MAPK targets) with IC₅₀ determination via dose-response curves.

- Antimicrobial Screening : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to assess selectivity indices.

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-product formation during synthesis?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading.

- By-Product Analysis : Employ LC-MS to identify side products (e.g., dimerization or oxidation by-products) and adjust protecting groups (e.g., Boc for amine protection).

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield uniformity (e.g., 100°C, 150 W, 30 min).

Q. How to resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis Framework : Compare datasets using multivariate statistics (e.g., PCA) to identify confounding variables (e.g., cell line heterogeneity, assay protocols).

- Dose-Response Replication : Standardize assays across labs (e.g., fixed ATP concentrations in kinase assays) and validate with positive controls.

- Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to reconcile potency differences. Reference computational approaches in for hybrid modeling .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.

- QSAR Modeling : Generate descriptors (e.g., LogP, polar surface area) via MOE or RDKit. Train models using Random Forest or SVM algorithms on bioactivity datasets.

- DFT Conformational Analysis : Optimize geometry at B3LYP/6-31G* level (Gaussian 16) to correlate electronic properties (e.g., HOMO/LUMO) with activity .

Q. How to address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test solvent pairs (e.g., DCM/hexane, ethanol/water) via vapor diffusion or slow evaporation.

- Co-Crystallization : Add co-formers (e.g., succinic acid) to improve lattice stability.

- Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K (liquid N₂ cooling). Use SHELXL for twinning correction if needed .

Data Contradiction and Reproducibility

Q. How should researchers handle inconsistent solubility data across experimental conditions?

- Methodological Answer :

- Standardized Protocols : Report solubility in multiple solvents (e.g., DMSO, PBS) at defined pH and temperature. Use nephelometry for quantification.

- Aggregation Testing : Perform dynamic light scattering (DLS) to detect colloidal aggregates at high concentrations.

Q. What strategies validate the compound’s stability under biological assay conditions?

- Methodological Answer :

- Stability Profiling : Incubate compound in assay buffer (e.g., RPMI + 10% FBS) at 37°C. Monitor degradation via LC-MS at 0, 6, 24, and 48 h.

- Metabolite Identification : Use hepatocyte microsomal assays (CYP450 isoforms) to identify major metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.